molecular formula C24H23N3O4 B11375330 N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide

N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide

Cat. No.: B11375330
M. Wt: 417.5 g/mol
InChI Key: VYUUPQBMZGWNOD-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE is a complex organic compound that features a benzodioxole ring and a phthalazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the phthalazine moiety. Key steps include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Phthalazine Derivative: The phthalazine derivative is synthesized separately and then coupled with the benzodioxole ring through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-bromobenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-hydroxybenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(4-METHYLPHENYL)-1-OXO-1,2,5,6,7,8-HEXAHYDROPHTHALAZIN-2-YL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring and a phthalazine derivative makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]acetamide

InChI

InChI=1S/C24H23N3O4/c1-15-6-8-16(9-7-15)23-18-4-2-3-5-19(18)24(29)27(26-23)13-22(28)25-17-10-11-20-21(12-17)31-14-30-20/h6-12H,2-5,13-14H2,1H3,(H,25,28)

InChI Key

VYUUPQBMZGWNOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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